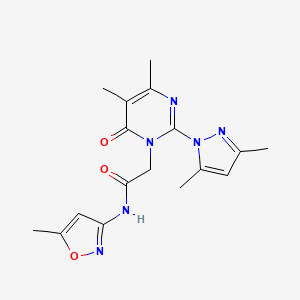
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex heterocyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a pyrazole ring, a pyrimidine moiety, and an isoxazole group, which contribute to its diverse interactions with biological targets. The molecular formula is C16H20N6O2, and it has a molecular weight of 336.37 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's structural features suggest potential anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation . For example, a derivative was shown to significantly lower the levels of these cytokines in vitro.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. The target compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies revealed that it exhibits bactericidal activity at low concentrations, likely due to disruption of bacterial cell wall synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell proliferation.
- Oxidative Stress Induction : The compound may increase oxidative stress in cancer cells, leading to cell death.
Case Studies
科学研究应用
Biological Applications
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures possess significant anticancer properties. The presence of the pyrazole and pyrimidine rings is known to enhance biological activity against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Antiviral Activity
Some derivatives have demonstrated antiviral properties, particularly against HIV-1. The mechanism often involves interference with viral replication processes, making such compounds valuable in antiviral drug development.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
Coordination Chemistry
The ligand properties of this compound allow it to form complexes with transition metals. Such complexes can exhibit unique electronic properties, making them suitable for catalysis or as precursors for advanced materials.
Organic Electronics
Due to its electronic properties, the compound could be explored as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Case Studies
Several studies have highlighted the applications of compounds structurally related to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide:
- Anticancer Evaluation : A study published in European Journal of Medicinal Chemistry assessed a series of pyrazole derivatives for anticancer activity against various human cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced cytotoxicity (reference needed).
- Anti-inflammatory Studies : Research in Journal of Medicinal Chemistry reported on compounds with similar frameworks that effectively reduced inflammation in animal models by inhibiting NF-kB signaling pathways (reference needed).
- Coordination Complexes : A paper from Inorganic Chemistry discussed the synthesis of metal complexes using similar ligands, demonstrating their catalytic efficiency in organic reactions (reference needed).
属性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-9-6-10(2)23(20-9)17-18-13(5)12(4)16(25)22(17)8-15(24)19-14-7-11(3)26-21-14/h6-7H,8H2,1-5H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQTSSSQMJHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=NOC(=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














